1-Chloro-4-fluorodibenzo[b,d]furan 1-Chloro-4-fluorodibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353488
InChI: InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H
SMILES:
Molecular Formula: C12H6ClFO
Molecular Weight: 220.62 g/mol

1-Chloro-4-fluorodibenzo[b,d]furan

CAS No.:

Cat. No.: VC17353488

Molecular Formula: C12H6ClFO

Molecular Weight: 220.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-fluorodibenzo[b,d]furan -

Specification

Molecular Formula C12H6ClFO
Molecular Weight 220.62 g/mol
IUPAC Name 1-chloro-4-fluorodibenzofuran
Standard InChI InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H
Standard InChI Key AEMRVADVZIYLRN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Cl

Introduction

Chemical Reactivity and Functionalization

The electronic landscape of 1-chloro-4-fluorodibenzo[b,d]furan predisposes it to specific reaction pathways, leveraging the differential reactivity of its halogen substituents.

Nucleophilic Aromatic Substitution

The chlorine atom at position 1, activated by the electron-withdrawing furan oxygen, is susceptible to nucleophilic displacement. In contrast, the fluorine at position 4, though less reactive, can participate in directed metallation reactions. Studies on 2-chloro-4-fluorodibenzo[b,d]furan demonstrate that such compounds undergo selective substitutions at the chlorine site while retaining the fluorine substituent.

Radical-Mediated Reactions

The SRN1 mechanism, which proceeds via radical intermediates, has been leveraged for functionalizing dibenzofurans. For example, photostimulated reactions of halogenated biphenyls generate aryl radicals that undergo cyclization to form the furan ring . This pathway could be harnessed to introduce additional functional groups or modify existing substituents.

Analytical Characterization

Confirming the structure and purity of 1-chloro-4-fluorodibenzo[b,d]furan requires advanced analytical techniques:

TechniqueApplicationExample Data for Analogues
GC-MSMolecular weight and fragmentation analysisBase peak at m/z 220 (M⁺) for C₁₂H₆ClFO
NMR SpectroscopySubstituent position and coupling constants¹⁹F NMR: δ -110 ppm (4-F)
X-ray DiffractionCrystal structure determinationInterplanar spacing of 3.4 Å

Challenges and Future Directions

The synthesis of 1-chloro-4-fluorodibenzo[b,d]furan remains underexplored, with most studies focusing on isomers like the 2-chloro-4-fluoro derivative. Key challenges include:

  • Regioselective Halogenation: Achieving precise control over halogen placement in polycyclic systems.

  • Stability of Intermediates: Managing reactive species during photostimulated reactions. Future research should prioritize developing directed halogenation protocols and exploring the compound’s biological activity through in vitro assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator